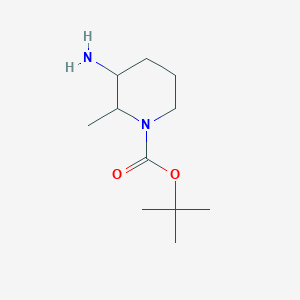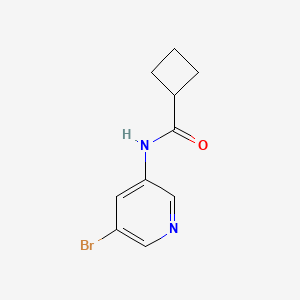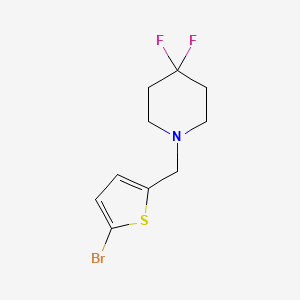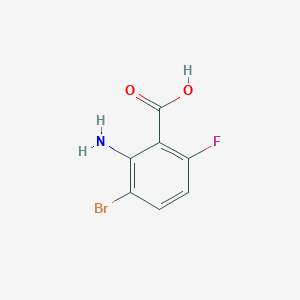![molecular formula C9H14N2O4S B1532883 tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate CAS No. 1108658-10-1](/img/structure/B1532883.png)
tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate” is a chemical compound with the CAS Number: 1108658-10-1 . It has a molecular weight of 246.29 . The IUPAC name for this compound is tert-butyl ((1-cyanocyclopropyl)sulfonyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O4S/c1-8(2,3)15-7(12)11-16(13,14)9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique
Synthetic Utility in Organic Chemistry
tert-Butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate serves as a versatile intermediate in organic synthesis, enabling the construction of various chemical entities with potential biological activity. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones. These compounds are valuable as building blocks in organic synthesis, particularly for generating N-(Boc)hydroxylamines through reactions with organometallics, demonstrating the adaptability of tert-butyl carbamates in facilitating complex synthetic transformations (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).
Application in Spirocyclopropanation
The compound has been effectively utilized in the synthesis of spirocyclopropanated analogues of Imidacloprid and Thiacloprid, important insecticides. The process involves converting tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into various spirocyclopropanated analogues, showcasing its utility in generating agriculturally significant compounds with potentially enhanced activity and stability. This synthesis underscores the role of tert-butyl carbamates in the creation of novel agrochemicals (Farina Brackmann, D. Yufit, J. Howard, M. Es-Sayed, A. Meijere, 2005).
Role in Drug Discovery and Development
In the realm of drug discovery, tert-butyl carbamates have been explored for their potential as bioisosteres, which are chemical entities that can mimic the biological properties of another molecule while offering different physical or chemical properties. For example, the synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes (TFCPs), known as tert-butyl bioisosteres, from trifluoromethylalkenes highlights the application of tert-butyl carbamates in developing pharmacologically active compounds with desirable attributes such as improved metabolic stability or altered physical properties (P. Cyr, Joël Flynn-Robitaille, Patrick J. Boissarie, A. Marinier, 2019).
Contribution to Material Science
The structural features of tert-butyl carbamates, such as tert-butyl groups, have also been leveraged in material science. Specifically, they have been utilized in the synthesis of benzothiazole modified carbazole derivatives, where the presence of a tert-butyl moiety was crucial for the formation of organogels. These organogels, capable of emitting strong blue light, were effectively used as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the compound's utility in the development of chemosensors and advanced materials for environmental monitoring (Jiabao Sun, Pengchong Xue, Jingbo Sun, Peng Gong, Panpan Wang, R. Lu, 2015).
Propriétés
IUPAC Name |
tert-butyl N-(1-cyanocyclopropyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-8(2,3)15-7(12)11-16(13,14)9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSNWGFWRKQPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190398 | |
| Record name | 1,1-Dimethylethyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1108658-10-1 | |
| Record name | 1,1-Dimethylethyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108658-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)

